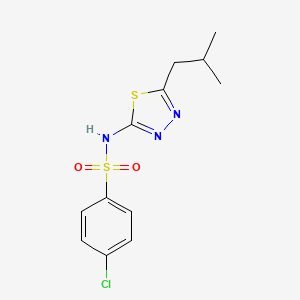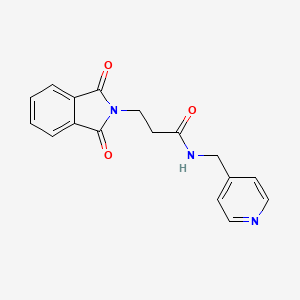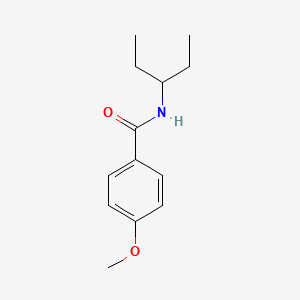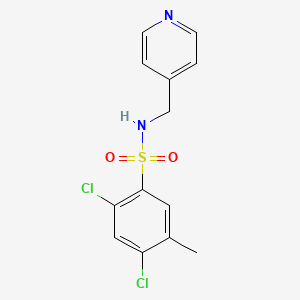![molecular formula C12H13N3O3S2 B5516685 N-methyl-4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5516685.png)
N-methyl-4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related sulfonylthiophene compounds involves various strategies, including the reaction of alkoxyaryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate in the presence of triethylamine. This method, as described by Stephens, Price, and Sowell (1999), showcases a pathway that could potentially be adapted for the synthesis of N-methyl-4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide by modifying the starting materials and reaction conditions to incorporate the N-methyl and pyridinylmethylamino groups (Stephens et al., 1999).
Molecular Structure Analysis
The molecular structure of sulfonyl-containing compounds can be complex, involving various functional groups that influence the overall molecular conformation and reactivity. Studies like those by Sousa et al. (2001) on metal complexes containing related sulfonamide structures offer insights into the molecular configurations and potential binding sites of such compounds, which are critical for understanding the behavior of this compound at the molecular level (Sousa et al., 2001).
Chemical Reactions and Properties
The reactivity of sulfonylthiophene compounds, including potential reactions under various conditions, is crucial for their application in chemical synthesis and pharmaceutical development. For example, the research by Guenter and Gais (2003) on the asymmetric synthesis involving sulfonimidoyl-substituted compounds highlights the complex reactions these compounds can undergo, which could be relevant for understanding the chemical behavior of this compound (Guenter & Gais, 2003).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are essential for the practical use of chemical compounds. Research on related compounds, like those by Hulita et al. (2005), who studied the supramolecular structures of isomeric sulfonamides, can provide valuable information on the likely physical characteristics of this compound (Hulita et al., 2005).
Chemical Properties Analysis
Understanding the chemical properties, including acidity/basicity, reactivity with other chemical species, and stability under various conditions, is crucial for both synthesis and application. For instance, the work by Ife et al. (1989) on H+/K+-ATPase inhibitors highlights the intricate relationship between structure, stability, and activity in sulfonyl-containing compounds, providing a framework for predicting the behavior of this compound (Ife et al., 1989).
Aplicaciones Científicas De Investigación
Synthesis and Polymer Applications
N-methyl-4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide has been explored in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit high thermal stability, excellent solubility in organic solvents, and can be formed into transparent, flexible films. They have low dielectric constants, low moisture absorption, and high transparency, making them suitable for applications in electronics due to their insulating properties (Liu et al., 2013).
Chemical Synthesis and Ionic Liquids
Research has demonstrated the utility of this compound in chemical synthesis, particularly in the solvent-free catalyzed aminolysis of 1,2-epoxides by 2-picolylamine. This process is a key step in the synthesis of ionic liquids, a new class of environmentally friendly materials with potential applications in green chemistry (Fringuelli et al., 2004).
Advanced Material Development
The compound has been utilized in the development of new ortho-linked polyamide-imides that incorporate ether, sulfur, and trifluoromethyl linkages. These polymers are known for their outstanding solubility, good thermal stability, and possess low refractive indexes and birefringence due to the trifluoromethyl pendent groups. Their unique properties suggest potential uses in advanced material applications, such as optoelectronics and high-performance polymers (Shockravi et al., 2009).
Environmental and Biological Sensing
In the field of environmental and biological sciences, this compound derivatives have been applied in the development of reaction-based fluorescent probes. These probes offer high selectivity and sensitivity for the detection of thiophenols over aliphatic thiols, with potential for applications in the detection of toxic benzenethiols in water samples, demonstrating its importance in environmental monitoring and safety (Wang et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-methyl-4-(pyridin-3-ylmethylsulfamoyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c1-13-12(16)11-5-10(8-19-11)20(17,18)15-7-9-3-2-4-14-6-9/h2-6,8,15H,7H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVCKSCOGAXVGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CS1)S(=O)(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5516619.png)
![2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5516623.png)
![4-[(5,6-dimethyl-1H-benzimidazol-1-yl)carbonyl]-N,N-dimethylaniline](/img/structure/B5516636.png)


![4-[(5-bromo-2-methoxybenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516657.png)

![3-ethyl-5-((2S)-1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-pyrrolidinyl)-1,2,4-oxadiazole](/img/structure/B5516671.png)
![4-[(4-chloro-3-nitrobenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516678.png)


![4-[(3-phenoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516705.png)
![4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,1,3-benzothiadiazole](/img/structure/B5516710.png)